N-(1H-indol-6-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide N-(1H-indol-6-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14757246
InChI: InChI=1S/C18H18N6O2/c1-26-18-8-7-16-22-21-15(24(16)23-18)3-2-4-17(25)20-13-6-5-12-9-10-19-14(12)11-13/h5-11,19H,2-4H2,1H3,(H,20,25)
SMILES:
Molecular Formula: C18H18N6O2
Molecular Weight: 350.4 g/mol

N-(1H-indol-6-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

CAS No.:

Cat. No.: VC14757246

Molecular Formula: C18H18N6O2

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-6-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide -

Specification

Molecular Formula C18H18N6O2
Molecular Weight 350.4 g/mol
IUPAC Name N-(1H-indol-6-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Standard InChI InChI=1S/C18H18N6O2/c1-26-18-8-7-16-22-21-15(24(16)23-18)3-2-4-17(25)20-13-6-5-12-9-10-19-14(12)11-13/h5-11,19H,2-4H2,1H3,(H,20,25)
Standard InChI Key QUHHUCCUSOUBSX-UHFFFAOYSA-N
Canonical SMILES COC1=NN2C(=NN=C2CCCC(=O)NC3=CC4=C(C=C3)C=CN4)C=C1

Introduction

N-(1H-indol-6-yl)-4-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that integrates multiple heterocyclic structures, including indole, triazole, and pyridazine. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The unique structural features of this compound suggest that it may interact with various biological targets, making it a candidate for further pharmacological exploration.

Synthesis and Chemical Reactions

The synthesis of N-(1H-indol-6-yl)-4-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)butanamide involves multiple steps, which can vary based on available reagents and desired yields. Common reactions for this compound include:

  • High-Throughput Screening: To optimize yield and purity.

  • Continuous Flow Chemistry: Enhances efficiency in industrial production.

  • Functionalization Reactions: Essential for exploring derivatives and further biological activity.

Biological Activity and Potential Applications

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within biological systems. Upon binding to its target proteins, it may modulate enzymatic activity or receptor signaling pathways, leading to downstream effects such as alterations in cellular signaling cascades associated with various biological responses. Detailed studies are necessary to elucidate the precise molecular pathways involved.

Comparison with Related Compounds

CompoundMolecular WeightStructure FeaturesPotential Applications
N-(1H-indol-6-yl)-4-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)butanamideApproximately 395.4 g/molIndole, triazole, pyridazineMedicinal chemistry, potential therapeutic applications
N-(1H-indol-6-yl)-4-( triazolo[4,3-a]pyridin-3-yl)butanamideApproximately 284.32 g/molIndole, triazolo[4,3-a]pyridineMedicinal chemistry, potential biological activities
N-[2-(1H-indol-3-yl)ethyl]-4-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)butanamide378.4 g/molIndole, triazole, pyridazinePotential therapeutic applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator